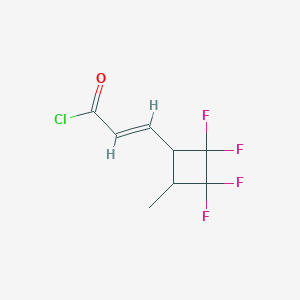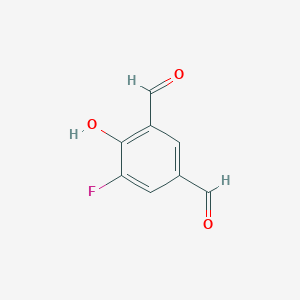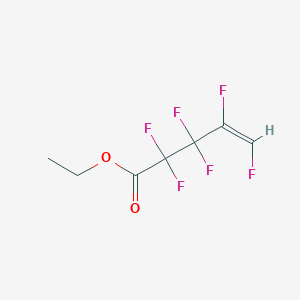
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, commonly known as MTFAC, is a fluorinated organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a melting point of -46.7°C and a boiling point of 73.6°C. MTFAC is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has become increasingly popular in the scientific community due to its versatility and relatively low toxicity.
Applications De Recherche Scientifique
MTFAC has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals. It can also be used to modify the properties of existing compounds, such as increasing solubility or improving reactivity. Additionally, MTFAC has been used in the study of biological systems, such as proteins and enzymes, and in the development of new drugs.
Mécanisme D'action
MTFAC is a versatile compound due to its ability to modify the properties of other compounds. It can act as a catalyst, a reagent, or a scavenger, depending on the reaction. In most cases, MTFAC reacts with other compounds through a process known as nucleophilic substitution, in which a nucleophile (such as an amine, an alcohol, or a carboxylic acid) attacks the carbon-chlorine bond of the MTFAC molecule. This reaction results in the formation of a new compound, with the MTFAC molecule acting as a catalyst.
Biochemical and Physiological Effects
MTFAC is a relatively non-toxic compound, and has been shown to have minimal effects on human health. In animal studies, MTFAC has been found to have no effect on the cardiovascular system, the nervous system, or the reproductive system. However, it has been found to have mild effects on the liver and kidneys, and should be used with caution in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
MTFAC has several advantages for use in laboratory experiments. It is relatively non-toxic and has minimal environmental impact, making it a safe and cost-effective option for many applications. Additionally, it is a versatile compound, allowing for the modification of existing compounds and the synthesis of new ones. However, MTFAC is also limited in its applications due to its low boiling point and volatility.
Orientations Futures
The potential applications of MTFAC are still being explored, and there are a number of potential future directions for research. One potential application is in the development of new drugs and materials, as MTFAC can be used to modify the properties of existing compounds. Additionally, MTFAC could be used in the study of biological systems, such as proteins and enzymes. Finally, MTFAC could be used to create new polymers and other materials with unique properties.
Méthodes De Synthèse
MTFAC is typically synthesized via a two-step process. The first step involves the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutane with acryloyl chloride in the presence of a catalyst. This reaction produces a chloro-derivative of the cyclobutane, which is then reacted with an acid to produce MTFAC. The entire process is relatively simple and can be completed in a matter of hours.
Propriétés
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)




![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)